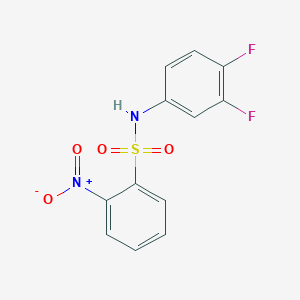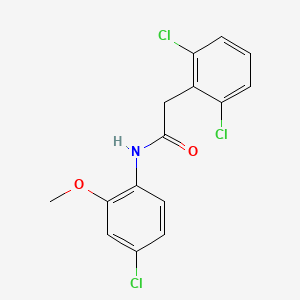![molecular formula C17H19Cl2N3O B10978778 1-(3,4-Dichlorophenyl)-3-[4-(diethylamino)phenyl]urea](/img/structure/B10978778.png)
1-(3,4-Dichlorophenyl)-3-[4-(diethylamino)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorphenamide , is a chemical compound belonging to the class of ureas. Its molecular formula is C₁₃H₁₆Cl₂N₂O, and it exhibits both aromatic and aliphatic features. Dichlorphenamide is primarily used as a pharmaceutical agent, specifically as a carbonic anhydrase inhibitor.
準備方法
Synthetic Routes: Dichlorphenamide can be synthesized through several routes. One common method involves the reaction of 3,4-dichloroaniline with diethylamine, followed by the addition of urea. The reaction proceeds under appropriate solvent conditions and yields the desired product.
Industrial Production: In industrial settings, Dichlorphenamide is typically produced using large-scale synthetic processes. These involve optimized reaction conditions, efficient purification steps, and quality control measures to ensure high purity.
化学反応の分析
Dichlorphenamide undergoes various chemical reactions:
Acylation: It can react with acyl chlorides to form amides.
Reduction: Reduction of the urea group can yield secondary amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common reagents include acyl chlorides, reducing agents (such as lithium aluminum hydride), and nucleophiles for substitution reactions.
Major products include derivatives of Dichlorphenamide with modified functional groups, which may exhibit altered pharmacological properties.
科学的研究の応用
Dichlorphenamide finds applications in several fields:
Medicine: It is used to treat glaucoma and certain types of epilepsy. By inhibiting carbonic anhydrase, it reduces intraocular pressure and helps control seizures.
Chemistry: Researchers study its reactivity and use it as a model compound for mechanistic investigations.
Industry: Dichlorphenamide is employed in the synthesis of other pharmaceuticals and agrochemicals.
作用機序
Dichlorphenamide’s primary mechanism of action lies in inhibiting carbonic anhydrase enzymes. By doing so, it affects bicarbonate ion transport, leading to reduced fluid secretion in the eye and altered pH regulation in various tissues.
類似化合物との比較
Dichlorphenamide stands out due to its specific chemical structure and targeted applications. Similar compounds include acetazolamide and methazolamide, which also inhibit carbonic anhydrase but differ in substituents and pharmacokinetics.
: PubChem Compound Summary for Dichlorphenamide. Link : Katzung, B. G., & Trevor, A. J. (Eds.). (2020). Basic & Clinical Pharmacology (15th ed.). McGraw-Hill Education.
特性
分子式 |
C17H19Cl2N3O |
|---|---|
分子量 |
352.3 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]urea |
InChI |
InChI=1S/C17H19Cl2N3O/c1-3-22(4-2)14-8-5-12(6-9-14)20-17(23)21-13-7-10-15(18)16(19)11-13/h5-11H,3-4H2,1-2H3,(H2,20,21,23) |
InChIキー |
IKGHJZJSFNXKEH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10978699.png)
![Propan-2-yl 4-cyano-5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10978702.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10978706.png)

![methyl 2-{[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10978713.png)
![4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10978714.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyridine-4-carboxamide](/img/structure/B10978717.png)

![N-(4-chlorophenyl)-2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]acetamide](/img/structure/B10978724.png)

![4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide](/img/structure/B10978751.png)
![1-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B10978761.png)
![3-(4-methoxyphenyl)-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10978764.png)